Tyr-alpha-CGRP (human) is an N-terminal extended tyrosinated analogue of alpha-calcitonin gene-related peptide . It binds to amylin receptors AMY1 and AMY3 in COS-7 cells expressing the human receptors .
Tyr-alpha-CGRP is a synthetic analogue of human alpha-CGRP . It is produced through a process of alternate splicing and processing of the calcitonin gene .
The molecular formula of Tyr-alpha-CGRP (human) is C172H276N52O51S2 . It is a complex molecule with a large number of atoms, including carbon, hydrogen, nitrogen, oxygen, and sulfur .
Tyr-alpha-CGRP (human) is known to bind to amylin receptors AMY1 and AMY3 in COS-7 cells expressing the human receptors . The IC50 values are 141 and 1.86 nM, respectively .
Tyr-alpha-CGRP (human) is a lyophilized powder with a formula weight of 3952.5 . It is soluble in water at a concentration of 1 mg/ml .
Tyr-alpha-CGRP (human) is synthesized through solid-phase peptide synthesis, a technique that allows for the precise assembly of peptides by sequentially adding amino acids to a growing chain anchored to a solid support. The specific sequence of Tyr-alpha-CGRP (human) includes 37 amino acids with a notable disulfide bridge between cysteine residues, which is crucial for its biological activity.
Tyr-alpha-CGRP (human) belongs to the family of neuropeptides known as calcitonin gene-related peptides. These peptides are involved in various signaling pathways within the nervous system and have significant implications in neurovascular functions and pain pathways.
The primary method for synthesizing Tyr-alpha-CGRP (human) is solid-phase peptide synthesis. This approach involves:
The synthesis yields the target peptide with high purity, though purification steps are necessary to eliminate any by-products or impurities formed during the process. The final product is characterized by its correct sequence and structural integrity, including the critical disulfide bridge that stabilizes its conformation.
The molecular structure of Tyr-alpha-CGRP (human) consists of 37 amino acids with a specific sequence that contributes to its biological function. The presence of a disulfide bridge between cysteine residues at positions 3 and 8 is essential for maintaining the peptide's three-dimensional structure.
Tyr-alpha-CGRP (human) primarily undergoes:
Common reagents used in the synthesis include protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide, and deprotection agents such as trifluoroacetic acid. The formation of disulfide bonds is facilitated by oxidative conditions.
Tyr-alpha-CGRP (human) exerts its effects primarily through binding to specific receptors known as amylin receptors AMY1 and AMY3. This interaction triggers a cascade of intracellular signaling events:
Research indicates that Tyr-alpha-CGRP (human) plays a significant role in neurogenic vasodilation and pain modulation, which has implications for conditions such as migraines and other pain syndromes .
Relevant analyses have shown that Tyr-alpha-CGRP (human) retains biological activity under controlled laboratory conditions but may degrade rapidly if not stored properly .
Tyr-alpha-CGRP (human) has several applications in scientific research:
Ongoing research continues to elucidate the broader implications of Tyr-alpha-CGRP (human) in various physiological and pathological contexts .
Tyr-alpha-CGRP (human) is a modified variant of endogenous α-calcitonin gene-related peptide (α-CGRP) featuring an additional tyrosine residue at the N-terminus (position 0). This engineered modification facilitates radiolabeling (e.g., with iodine-125) for receptor binding studies without disrupting the peptide’s structural integrity. The native human α-CGRP sequence begins with Ala¹-Asp²-Cys³, while the Tyr⁰ variant extends this to Tyr⁰-Ala¹-Asp²-Cys³. Pharmacological studies reveal that this modification variably affects receptor affinity: in SK-N-MC cells (expressing CLR/RAMP1 receptors), [Tyr⁰]-α-CGRP exhibits a 3-fold decrease in affinity, whereas in rat brain membranes, it shows a paradoxical 12-fold increase [1] [4]. This discrepancy underscores the context-dependency of N-terminal interactions with CGRP receptors.
The disulfide bond between Cys² and Cys⁷ is indispensable for CGRP’s tertiary structure and function. This 7-amino-acid ring (positions 1–7) stabilizes the peptide’s bioactive conformation. Disruption via alkylation ([Cys(Et)²,⁷]-CGRP) reduces potency by 10-fold, while complete removal abolishes agonist activity [1] [5]. Substitution with isosteric bridges (e.g., cyclo[Asp²,Lys⁷]) partially preserves affinity in rat spleen but fails to activate receptors in guinea pig atria, confirming the bond’s dual role in receptor binding and activation [1].
Human α-CGRP comprises four structural domains:
Table 1: Structural Domains of Human α-CGRP
Domain | Residues | Structural Features | Functional Role |
---|---|---|---|
N-terminal ring | 1–7 | Disulfide bond (Cys²-Cys⁷) | Receptor activation |
α-helix | 8–18 | Amphipathic helix | High-affinity binding |
β-bend | 19–26 | Flexible loop | Conformational transition |
C-terminus | 27–37 | Bends at 28–30/33–34; amidated Phe³⁷ | Receptor docking; stability |
α-CGRP is encoded by the CALC-I gene on chromosome 11p15.2. Tissue-specific splicing determines its production: thyroid C-cells predominantly express calcitonin mRNA (exons 1–4), while neuronal tissues produce α-CGRP mRNA (exons 1–3, 5–6) [2] [5] [10]. Exon 5 encodes most of the mature α-CGRP peptide, including the C-terminal amidation motif. A CALC-II gene encodes β-CGRP, sharing 94% sequence identity but lacking alternative splicing capacity [2] [7].
Prepro-α-CGRP (121 amino acids) undergoes co-translational modifications:
α- and β-CGRP arise from paralogous genes:
Table 2: Genomic and Functional Features of CGRP Isoforms
Feature | α-CGRP | β-CGRP |
---|---|---|
Gene | CALC-I (chromosome 11) | CALC-II (chromosome 11) |
Splicing | Tissue-specific (exons 1–3, 5–6) | Constitutive |
Expression | Sensory neurons (CNS/PNS) | Enteric neurons |
Sequence | Ala¹-Thr⁶-Asn²⁵-Asn³⁰-Phe³⁷ | Ser¹-Val⁶-Val²⁵-Lys³⁰-Tyr³⁷ |
Plasma Ratio | 3–6× > β-CGRP (sensory tissues) | 7× > α-CGRP (intestine) |
Despite similar receptor affinities, the isoforms exhibit distinct physiological roles:
The divergent expression patterns—but overlapping receptor usage—highlight isoform-specific regulatory networks rather than ligand-receptor selectivity.
Compound Names Mentioned
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: